molecular formula C10H14BrN3O3 B1395633 5-bromo-N-(3-methoxypropyl)-N-methyl-3-nitropyridin-2-amine CAS No. 1259440-10-2

5-bromo-N-(3-methoxypropyl)-N-methyl-3-nitropyridin-2-amine

Cat. No.: B1395633
CAS No.: 1259440-10-2
M. Wt: 304.14 g/mol
InChI Key: GSAKZQJYRSHBCC-UHFFFAOYSA-N
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Description

5-bromo-N-(3-methoxypropyl)-N-methyl-3-nitropyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a methoxypropyl group at the nitrogen atom, a methyl group, and a nitro group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-methoxypropyl)-N-methyl-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common method includes the bromination of 2-aminopyridine followed by the introduction of the methoxypropyl and nitro groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or dimethyl sulfoxide, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-methoxypropyl)-N-methyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The methoxypropyl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can result in various substituted pyridine derivatives.

Scientific Research Applications

5-bromo-N-(3-methoxypropyl)-N-methyl-3-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-methoxypropyl)-N-methyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and methoxypropyl group also contribute to the compound’s reactivity and specificity towards certain molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-methoxypropyl)-2-pyridinamine
  • 5-bromo-N-(3-methoxypropyl)-3-methyl-2-pyridinamine

Uniqueness

5-bromo-N-(3-methoxypropyl)-N-methyl-3-nitropyridin-2-amine is unique due to the presence of both a nitro group and a methoxypropyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-N-(3-methoxypropyl)-N-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O3/c1-13(4-3-5-17-2)10-9(14(15)16)6-8(11)7-12-10/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAKZQJYRSHBCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCOC)C1=C(C=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A dry round bottom flask containing 5-bromo-N-(3-methoxypropyl)-3-nitropyridin-2-amine (1.0 g, 3.45 mmol) in dry DMF (4.5 mL) was cooled to 0° C., then sodium hydride, 60% dispersion in mineral oil (0.28 g, 7.02 mmol) was added carefully in portions. The mixture was stirred at 0° C. for 15 min, then iodomethane (0.66 mL, 10.6 mmol) was added dropwise. Upon complete addition, the mixture was allowed to warm to 23° C. After 19 h, the reaction was carefully diluted with water then extracted five times with EtOAc. The organic extraction was then washed one time with brine and dried over anhydrous magnesium sulfate. After filtration and concentration, the residue was purified on silica gel (0-25% EtOAc in hexanes) to afford a light yellow oil as 5-bromo-N-(3-methoxy propyl)-N-methyl-3-nitropyridin-2-amine. 1H NMR (400 MHz, CDCl3) δ ppm 8.31 (1H, d, J=2.3 Hz), 8.21 (1H, d, J=2.3 Hz), 3.79 (2H, m), 3.47 (2H, m), 3.33 (3H, s), 2.86 (3H, s), 2.01 (2H, m).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
0.28 g
Type
reactant
Reaction Step Two
Quantity
0.66 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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